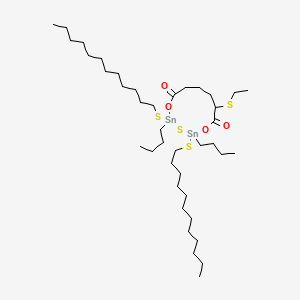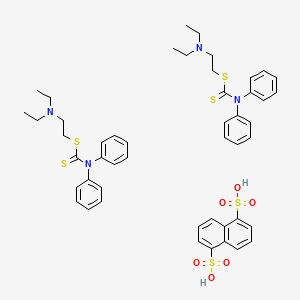
Einecs 216-820-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phencarbamide napadisilate is an anti-spasmodic and anticholinergic compound primarily used during parturition. It exhibits a specific antispasmodic action on smooth muscle, both directly like papaverine and through the autonomic nervous system, similar to atropine . Additionally, it possesses analgesic properties .
Métodos De Preparación
The preparation of phencarbamide napadisilate involves synthetic routes that include the esterification of carbamothioic acid with diphenyl groups and the subsequent reaction with diethylaminoethyl . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
Análisis De Reacciones Químicas
Phencarbamide napadisilate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Aplicaciones Científicas De Investigación
Phencarbamide napadisilate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying antispasmodic and anticholinergic properties.
Biology: Researchers utilize it to understand the mechanisms of smooth muscle relaxation.
Medicine: It is employed in obstetrics to manage spasms during parturition.
Mecanismo De Acción
Phencarbamide napadisilate exerts its effects by targeting smooth muscle cells. It acts directly on the muscle fibers, similar to papaverine, and also influences the autonomic nervous system, akin to atropine . The compound binds to muscarinic receptors, inhibiting acetylcholine and leading to muscle relaxation .
Comparación Con Compuestos Similares
Phencarbamide napadisilate can be compared with other antispasmodic and anticholinergic compounds such as:
Papaverine: Similar in its direct action on smooth muscle.
Atropine: Shares the mechanism of action through the autonomic nervous system.
Hyoscine: Another anticholinergic with similar applications in smooth muscle relaxation.
Phencarbamide napadisilate is unique due to its dual mechanism of action, combining both direct muscle relaxation and autonomic nervous system influence .
Propiedades
Número CAS |
1675-05-4 |
|---|---|
Fórmula molecular |
C48H56N4O6S6 |
Peso molecular |
977.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl N,N-diphenylcarbamodithioate;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C19H24N2S2.C10H8O6S2/c2*1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*5-14H,3-4,15-16H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16) |
Clave InChI |
UEFKJUIPCKDPLK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2.CCN(CC)CCSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


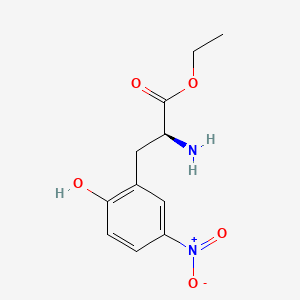

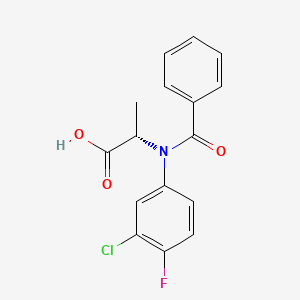
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
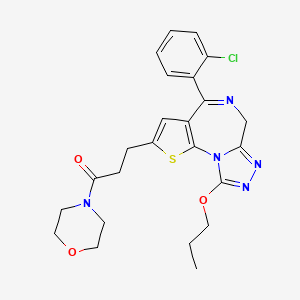

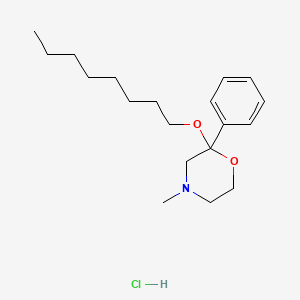
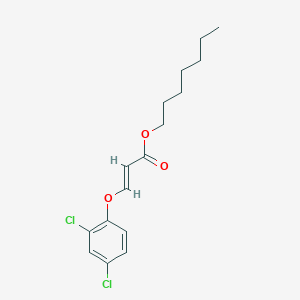
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
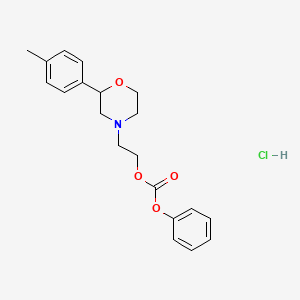
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
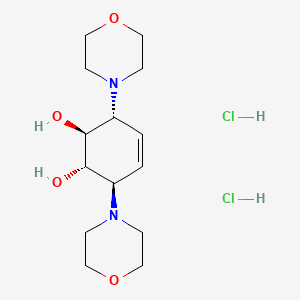
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
